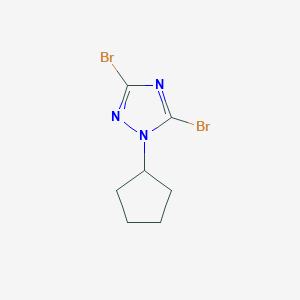

3,5-Dibromo-1-cyclopentyl-1H-1,2,4-triazole

Beschreibung

3,5-Dibromo-1-cyclopentyl-1H-1,2,4-triazole is a halogenated triazole derivative featuring a cyclopentyl substituent at the N1 position and bromine atoms at the C3 and C5 positions. Triazoles are widely studied for their pharmacological and material science applications, particularly in antimicrobial and antifungal contexts .

Eigenschaften

Molekularformel |

C7H9Br2N3 |

|---|---|

Molekulargewicht |

294.97 g/mol |

IUPAC-Name |

3,5-dibromo-1-cyclopentyl-1,2,4-triazole |

InChI |

InChI=1S/C7H9Br2N3/c8-6-10-7(9)12(11-6)5-3-1-2-4-5/h5H,1-4H2 |

InChI-Schlüssel |

URCCNNYEGGLOOT-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C1)N2C(=NC(=N2)Br)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 3,5-Dibrom-1-Cyclopentyl-1H-1,2,4-triazol beinhaltet typischerweise die Bromierung von 1-Cyclopentyl-1H-1,2,4-triazol. Die Reaktion wird mit Brom oder N-Bromsuccinimid (NBS) als Bromierungsmittel in Gegenwart eines geeigneten Lösungsmittels wie Essigsäure oder Chloroform durchgeführt. Die Reaktion wird in der Regel bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt, um eine vollständige Bromierung sicherzustellen .

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung erfolgt nach ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung automatisierter Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Bromierungsreaktion wird mit analytischen Techniken wie Gaschromatographie (GC) und Hochleistungsflüssigkeitschromatographie (HPLC) überwacht, um sicherzustellen, dass das gewünschte Produkt erhalten wird .

Analyse Chemischer Reaktionen

Reaktionstypen: 3,5-Dibrom-1-Cyclopentyl-1H-1,2,4-triazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Bromatome können durch andere Nucleophile wie Amine, Thiole oder Alkoxide substituiert werden.

Oxidations- und Reduktionsreaktionen: Der Triazolring kann unter bestimmten Bedingungen Oxidation oder Reduktion erfahren.

Kupplungsreaktionen: Er kann an Kupplungsreaktionen wie Suzuki-Miyaura-Kupplung teilnehmen, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Reagenzien wie Natriumazid, Kaliumthiolat oder Natriumalkoxid in Lösungsmitteln wie Dimethylformamid (DMF) oder Tetrahydrofuran (THF).

Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4).

Kupplungsreaktionen: Palladiumkatalysatoren und Boronsäuren in Gegenwart von Basen wie Kaliumcarbonat (K2CO3) oder Cäsiumcarbonat (Cs2CO3)

Hauptprodukte, die gebildet werden:

Substitutionsreaktionen: Bildung von substituierten Triazolen mit verschiedenen funktionellen Gruppen.

Oxidations- und Reduktionsreaktionen: Bildung von oxidierten oder reduzierten Triazolderivaten.

Kupplungsreaktionen: Bildung von Biaryl- oder Diaryltriazolderivaten

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 3,5-Dibrom-1-Cyclopentyl-1H-1,2,4-triazol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Bromatome und der Triazolring spielen eine entscheidende Rolle für seine Reaktivität und Bindungsaffinität. Die Verbindung kann die Aktivität bestimmter Enzyme oder Proteine hemmen, indem sie stabile Komplexe mit ihnen bildet. Diese Wechselwirkung kann die normale Funktion der Zielmoleküle stören, was zu den gewünschten biologischen oder chemischen Wirkungen führt.

Wirkmechanismus

The mechanism of action of 3,5-Dibromo-1-cyclopentyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The bromine atoms and the triazole ring play a crucial role in its reactivity and binding affinity. The compound can inhibit the activity of certain enzymes or proteins by forming stable complexes with them. This interaction can disrupt the normal functioning of the target molecules, leading to the desired biological or chemical effects .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical properties of 3,5-Dibromo-1-cyclopentyl-1H-1,2,4-triazole and related triazole derivatives:

Key Observations :

- Substituent Effects : The cyclopentyl group in the target compound likely improves membrane permeability compared to smaller substituents (e.g., methyl) or planar aromatic groups (e.g., phenyl).

- Molecular Weight : Higher molecular weight derivatives (e.g., chlorophenylmethyl-substituted) may exhibit reduced solubility but improved binding to hydrophobic targets.

Antifungal and Antimicrobial Activity

- 3,5-Diaryl-4H-1,2,4-triazoles : Derivatives with aryl groups (e.g., 3,5-diphenyl) demonstrate significant antifungal activity, attributed to the triazole core’s ability to inhibit cytochrome P450 enzymes in pathogens .

- Nitrofuran-Modified Triazoles: Compounds like 3,5-R-4-(3-(5-nitrofuran-2-yl)allylidenamino)-1-R1-4H-1,2,4-triazole halides exhibit broad-spectrum antimicrobial activity, suggesting that electron-withdrawing groups (e.g., Br, NO₂) enhance bioactivity .

Anticonvulsant Activity

- 3-Amino-5-(4-chloro-2-phenoxyphenyl)-4H-1,2,4-triazole: This derivative showed potent anticonvulsant activity (ED₅₀ = 1.4 mg/kg), comparable to diazepam, highlighting the role of aromatic and halogen substituents in CNS-targeted applications .

Biologische Aktivität

3,5-Dibromo-1-cyclopentyl-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole class of compounds, which are known for their diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in various therapeutic areas, including antifungal, antibacterial, anticancer, and anti-inflammatory activities. This article provides a comprehensive overview of the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a cyclopentyl group and two bromine atoms at the 3 and 5 positions of the triazole ring. The presence of bromine enhances its biological activity by potentially increasing lipophilicity and facilitating interactions with biological targets.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. For instance, studies have shown that compounds in this class can inhibit the growth of various fungi such as Candida albicans and Aspergillus species. While specific data on this compound is limited, its structural similarities to known antifungal agents suggest potential efficacy.

Table 1: Antifungal Activity of Triazole Derivatives

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Fluconazole | Candida albicans | 0.25 | |

| Itraconazole | Aspergillus fumigatus | 0.12 | |

| This compound | TBD | TBD | - |

Antibacterial Activity

Triazoles have also been noted for their antibacterial properties. Compounds similar to this compound have shown activity against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antibacterial Activity of Triazole Derivatives

| Compound | Target Bacteria | MIC (μg/mL) | Reference |

|---|---|---|---|

| Amoxicillin | Staphylococcus aureus | 0.5 | |

| Ciprofloxacin | Escherichia coli | 0.25 | |

| This compound | TBD | TBD | - |

Anticancer Activity

The anticancer potential of triazoles has been explored extensively. Some studies indicate that triazole derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. For example, certain analogs have been shown to inhibit the growth of breast cancer cells effectively.

Case Study:

A recent study investigated a series of triazole derivatives for their anticancer activity against various cancer cell lines. The results indicated that substituents on the triazole ring significantly influenced cytotoxicity. While specific data for this compound was not provided in the study, its structural characteristics suggest it may possess similar anticancer properties.

Structure-Activity Relationship (SAR)

The biological activity of triazoles is often linked to their structural features. Modifications at various positions on the triazole ring can enhance or diminish their pharmacological effects. For instance:

- Bromination at positions 3 and 5 generally increases lipophilicity and biological activity.

- Cyclopentyl substitutions may improve selectivity towards specific biological targets.

Table 3: Summary of Structural Modifications and Their Effects

| Modification | Effect on Activity |

|---|---|

| Bromination | Increases lipophilicity |

| Cyclopentyl Group | Enhances target selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.